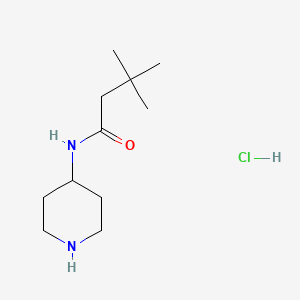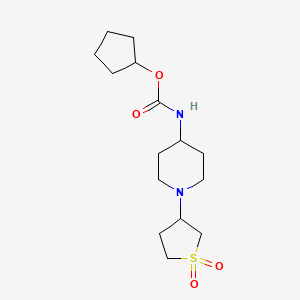![molecular formula C11H12F3NO B2794879 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide CAS No. 15996-88-0](/img/structure/B2794879.png)
2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide” is a chemical compound with the molecular weight of 231.22 . It is also known as GW-590735 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a carbon backbone with a trifluoromethyl group attached to the phenyl ring . The InChI code for this compound is1S/C11H12F3NO/c1-10(2,9(15)16)7-3-5-8(6-4-7)11(12,13)14/h3-6H,1-2H3,(H2,15,16) . Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature .科学的研究の応用
Pharmacokinetics and Metabolism
Flutamide and its derivatives have been extensively studied for their pharmacokinetic properties and metabolic pathways. Wu et al. (2006) examined the pharmacokinetics and metabolism of S-1, a potent selective androgen receptor modulator (SARM) related to flutamide, in rats. The study revealed that S-1 is rapidly absorbed, slowly cleared, moderately distributed, and extensively metabolized, highlighting the compound's potential as a novel therapeutic agent for benign hyperplasia (Wu, D., Wu, Z., Yang, J., Nair, V. A., Miller, D. D., & Dalton, J., 2006).
Cancer Imaging
Gao et al. (2011) focused on creating carbon-11-labeled propanamide derivatives of flutamide for prostate cancer imaging using positron emission tomography (PET). This work is significant for developing non-invasive methods to detect and monitor prostate cancer, demonstrating the compound's utility in medical imaging (Gao, M., Wang, M., Miller, K., & Zheng, Q., 2011).
Drug Synthesis and Characterization
Song (2001) reported an improved synthesis method for flutamide, showcasing advancements in the production of this compound. The study highlights the importance of efficient synthesis techniques for the manufacturing of pharmaceuticals, which can lead to more effective and accessible treatments for androgen-dependent conditions (Song, W., 2001).
Anticancer Activity
Research by El Rayes et al. (2019) on the synthesis and anticancer activity of certain derivatives highlights the potential of flutamide-related compounds in treating cancer. This study underscores the importance of ongoing research into anticancer agents and the role of flutamide derivatives in such therapies (El Rayes, S. E., Aboelmagd, A., Gomaa, M., Ali, I., Fathalla, W., Pottoo, F., & Khan, F., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
作用機序
Target of Action
The primary target of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide is the Androgen receptor . The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.
Mode of Action
This compound acts as an anti-androgen . It competes with testosterone and dihydrotestosterone for binding to the androgen receptors, thereby inhibiting their action . This results in a decrease in androgen-dependent gene expression.
Biochemical Pathways
It is known that the compound’s anti-androgenic effects can influence the regulation of various genes and proteins involved in cell cycle progression and apoptosis .
Pharmacokinetics
Similar compounds are known to undergo extensive first-pass metabolism in the liver, producing several metabolites . These metabolites are predominantly excreted in urine
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anti-androgenic activity. By inhibiting the action of androgens, it can affect cellular proliferation and differentiation in target tissues . This can lead to a decrease in the growth of androgen-dependent tissues, such as in the case of prostate cancer .
生化学分析
Biochemical Properties
2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide is known to interact with several enzymes, proteins, and other biomolecules The nature of these interactions is complex and can vary depending on the specific biochemical context
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been suggested that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It may also influence metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . These interactions can affect the compound’s localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
2-methyl-2-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c1-10(2,9(15)16)7-3-5-8(6-4-7)11(12,13)14/h3-6H,1-2H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGVUBLVKWVYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(4-Fluorophenyl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2794797.png)
![2-ethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2794798.png)




![Benzoic acid, 5-[[[(2S)-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-](/img/structure/B2794804.png)

![6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2794806.png)
![N-(3-chlorophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2794807.png)
![5-(Cyclopropylmethyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2794810.png)
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate](/img/structure/B2794816.png)
![N-(4-{[(3Z)-2-oxo-6-(trifluoromethyl)-2,3-dihydro-1H-indol-3-ylidene]methyl}phenyl)acetamide](/img/structure/B2794817.png)

